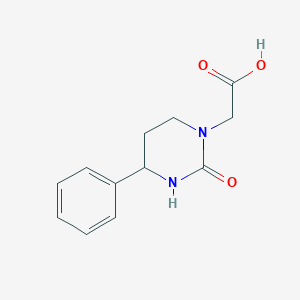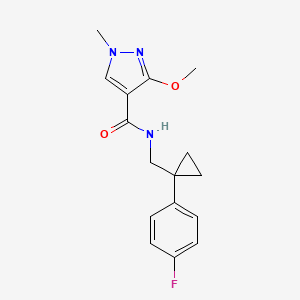![molecular formula C21H20N6O4 B2766083 3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1705461-21-7](/img/structure/B2766083.png)
3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex heterocyclic compound that comprises multiple functional groups and aromatic systems
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. One common approach is:
Step 1: Formation of Pyrazin-2-yl Intermediate
Reagents: Pyrazine, appropriate alkyl halide
Conditions: Basic medium, typically using potassium carbonate
Step 2: Synthesis of 1,2,4-Oxadiazole Ring
Reagents: Amidoxime, dehydrating agent like DCC (dicyclohexylcarbodiimide)
Conditions: Anhydrous conditions, inert atmosphere (like nitrogen)
Step 3: Coupling with Piperidine Derivative
Reagents: Piperidine, formaldehyde
Conditions: Acidic medium, typically hydrochloric acid
Step 4: Formation of Benzo[d]oxazol-2(3H)-one
Reagents: 2-Aminophenol, carbonylating agent (like phosgene)
Conditions: High temperature, anhydrous environment
Industrial Production Methods
Industrial production methods might leverage continuous flow synthesis techniques, optimizing yield and purity through automated and scalable processes. Catalysts and advanced purification methods (such as crystallization or chromatography) ensure high efficiency and product consistency.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various reactions, including:
Oxidation: Functional groups like the piperidine ring can be oxidized using agents like mCPBA (meta-chloroperoxybenzoic acid).
Reduction: The oxadiazole ring can be reduced using reagents like lithium aluminum hydride.
Substitution: Aromatic substitution reactions can occur at the benzo[d]oxazol-2(3H)-one moiety using electrophiles like bromine.
Common Reagents and Conditions
Oxidation: mCPBA, conditions: room temperature
Reduction: Lithium aluminum hydride, conditions: reflux in ether
Substitution: Bromine, conditions: solvent like chloroform, UV light
Major Products
Oxidation: Formation of hydroxylated derivatives
Reduction: Formation of amines or alcohols from oxadiazole reduction
Substitution: Halogenated benzo[d]oxazol-2(3H)-one products
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, this compound serves as a precursor for various heterocyclic compounds and is used in designing complex molecular architectures for pharmaceuticals.
Biology
In biological research, derivatives of this compound have been explored for their binding affinity to specific proteins and receptors, acting as potential lead compounds in drug discovery.
Medicine
In medicinal chemistry, it is investigated for its therapeutic potential, especially as an anti-inflammatory or anticancer agent, given its ability to interact with key enzymes and pathways.
Industry
In industrial applications, it finds use as a specialty chemical in the synthesis of advanced materials and in agricultural chemistry as part of pesticide formulations.
Mécanisme D'action
This compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. It can inhibit or modulate the activity of specific enzymes involved in inflammatory pathways or cancer cell proliferation. Its oxadiazole ring often plays a crucial role in binding to active sites, facilitating its biological effects.
Comparaison Avec Des Composés Similaires
Unique Features
Compared to similar heterocyclic compounds, 3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one stands out due to its multifunctional groups that allow diverse reactivity and its potential for high binding specificity in biological applications.
Similar Compounds
3-(2-oxo-2-(3-(pyrazin-2-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
3-(2-oxo-2-(3-(1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
3-(2-oxo-2-(3-((1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
These compounds share structural similarities but differ in the nature and position of substituents, which can significantly impact their chemical properties and biological activities.
This should give you a comprehensive overview of this compound. What sparked your interest in this compound?
Propriétés
IUPAC Name |
3-[2-oxo-2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c28-19(13-27-16-5-1-2-6-17(16)30-21(27)29)26-9-3-4-14(12-26)10-18-24-20(25-31-18)15-11-22-7-8-23-15/h1-2,5-8,11,14H,3-4,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZICWXCQHRLLBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate](/img/structure/B2766003.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2766008.png)

![N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2766012.png)
![2-bromo-5-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide](/img/structure/B2766013.png)


![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride](/img/structure/B2766018.png)
![Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2766020.png)
![9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2766021.png)

